3-Bromo-5-vinylpyridin-2-amine
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Overview
Description
3-Bromo-5-vinylpyridin-2-amine is a heterocyclic organic compound that contains a bromine atom, a vinyl group, and an amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-vinylpyridin-2-amine typically involves the bromination of 5-vinylpyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-vinylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The amino group can be reduced to form corresponding amines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced amines or amides.
Scientific Research Applications
3-Bromo-5-vinylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-Bromo-5-vinylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine atom and the vinyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-pyridinamine: Similar structure but lacks the vinyl group.
5-Bromo-2-methylpyridin-3-amine: Contains a methyl group instead of a vinyl group.
2-Amino-5-bromopyridine: Similar structure but with different substitution patterns.
Uniqueness
3-Bromo-5-vinylpyridin-2-amine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring
Properties
Molecular Formula |
C7H7BrN2 |
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Molecular Weight |
199.05 g/mol |
IUPAC Name |
3-bromo-5-ethenylpyridin-2-amine |
InChI |
InChI=1S/C7H7BrN2/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2,(H2,9,10) |
InChI Key |
GCWZTCVJPCHDQU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)N)Br |
Origin of Product |
United States |
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